4'-Hydroxy Atomoxetine-d3 is a deuterated derivative of Atomoxetine, a selective norepinephrine reuptake inhibitor primarily used in the treatment of attention deficit hyperactivity disorder. The compound is characterized by the presence of three deuterium atoms, which enhance its utility in pharmacokinetic studies and metabolic research. The deuteration allows for precise tracking in biological systems, making it a valuable tool in understanding the metabolism and pharmacodynamics of Atomoxetine.
4'-Hydroxy Atomoxetine-d3 can be synthesized from its parent compound, Atomoxetine, through hydroxylation processes. It is classified under organic compounds as a substituted phenol due to the presence of the hydroxyl group attached to the aromatic ring. This compound falls within the broader category of psychoactive drugs, specifically those targeting norepinephrine pathways.
The synthesis of 4'-Hydroxy Atomoxetine-d3 involves several steps:
4'-Hydroxy Atomoxetine-d3 can undergo various chemical reactions:
The mechanism of action of 4'-Hydroxy Atomoxetine-d3 involves its role as a selective norepinephrine reuptake inhibitor. By inhibiting the reuptake of norepinephrine in the synaptic cleft, it increases the concentration of this neurotransmitter in the central nervous system, thereby enhancing noradrenergic signaling.
This mechanism is particularly relevant in treating attention deficit hyperactivity disorder, where increased norepinephrine activity is associated with improved attention and focus .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration levels during synthesis and application .
4'-Hydroxy Atomoxetine-d3 has several significant applications in scientific research:
4'-Hydroxy Atomoxetine-d3 is a deuterium-labeled analog of the active metabolite of atomoxetine, a selective norepinephrine reuptake inhibitor. The compound features a strategic substitution of three hydrogen atoms with deuterium atoms at the methylamine group (-NCD₃ instead of -NCH₃), creating a distinct mass signature while preserving the original compound's chemical behavior. This isotopic labeling is achieved through synthetic incorporation of deuterium at the methylamino moiety during preparation [2] [9].
The molecular formula of the base compound is C₁₇H₁₈D₃NO₂, with a molecular weight of 274.37 g/mol. When prepared as a hemioxalate salt for enhanced stability, the formula becomes C₁₇H₁₈NO₂D₃·½C₂H₂O₄, increasing the molecular weight to 319.39 g/mol [2] [10]. The compound's structural identity is confirmed through spectroscopic characterization, with the SMILES notation written as: OC₁=CC=C(OC@@HCCNC([²H])([²H])[²H])C(C)=C1, explicitly showing the deuterium substitution and stereochemistry [5] [9].
Table 1: Molecular Characteristics of 4'-Hydroxy Atomoxetine-d3
Property | Base Compound | Hemioxalate Salt |
---|---|---|
CAS Number | 1217686-14-0 | N/A |
Molecular Formula | C₁₇H₁₈D₃NO₂ | C₁₇H₁₈NO₂D₃·½C₂H₂O₄ |
Molecular Weight | 274.37 g/mol | 319.39 g/mol |
IUPAC Name | 3-methyl-4-[(1R)-1-phenyl-3-(trideuteriomethylamino)propoxy]phenol | 3-methyl-4-[(1R)-1-phenyl-3-(trideuteriomethylamino)propoxy]phenol hemioxalate |
Isotopic Purity | >95% (typically >98%) | >95% |
Deuteration Site | Methylamine group (-NCD₃) | Methylamine group (-NCD₃) |
The deuterium labeling creates a mass shift of +3 Da compared to the non-deuterated analog (m/z 274 vs 271), which is crucial for its application as an internal standard in mass spectrometry. This mass difference allows clear differentiation between the analyte and internal standard during analytical procedures while maintaining nearly identical chromatographic behavior [8] [9]. The isotopic purity typically exceeds 95% (often >98%), ensuring minimal interference from unlabeled molecules in sensitive analytical applications.
4'-Hydroxy Atomoxetine-d3 retains the chiral configuration of the parent drug atomoxetine, with the biologically active (R)-(-)-enantiomer being the predominant form. The chiral center at the carbon adjacent to the phenyl ring possesses the (R)-configuration, as denoted in the IUPAC name and confirmed by the chiral descriptor [C@@H] in the SMILES notation [5] [7]. This specific stereochemistry is essential for maintaining the metabolite's structural and pharmacological congruence with the parent drug.
Chiral resolution techniques are critical for separating enantiomers during synthesis and analysis. Normal-phase chiral chromatography using polysaccharide-based stationary phases, particularly the Chiralcel OD-H column, has demonstrated excellent resolution for atomoxetine analogs [6]. The mobile phase typically consists of hexane/isopropanol/diethylamine/trifluoroacetic acid (85/15/0.15/0.2, v/v/v/v) in an isocratic elution mode at a flow rate of 1.0 mL/min [6]. This system effectively resolves the (R)- and (S)-enantiomers while simultaneously separating positional isomers and structural analogs like the phenyl des-methyl derivative.
Table 2: Chiral Resolution Techniques for Atomoxetine Analogs
Technique | Conditions | Resolution Capability | Applications |
---|---|---|---|
Normal-Phase Chiral HPLC | Column: Chiralcel OD-HMobile phase: Hexane/IPA/DEA/TFA (85/15/0.15/0.2)Flow rate: 1.0 mL/min | Resolves (R)- and (S)-enantiomers; separates positional isomers and des-methyl analog | Quality control, enantiomeric purity assessment |
Sulfated Cyclodextrin CE | Single isomer heptakis(6-sulfato-β-cyclodextrin) modifier | High enantioselectivity | Alternative method development |
Reversed-Phase with Chiral Additives | Octyl stationary phase with sulfated-β-cyclodextrin mobile phase additive | Moderate resolution | Backup analytical methods |
The chiral integrity of 4'-Hydroxy Atomoxetine-d3 is maintained through stereoselective synthesis and rigorous chromatographic purification. The deuterium labeling does not induce measurable racemization under standard storage conditions, preserving the stereochemical purity essential for research applications [5] [7].
4'-Hydroxy Atomoxetine-d3 exhibits specific physicochemical properties that influence its handling and analytical applications. As a crystalline solid, it typically appears as a pale beige to light beige powder with a melting point range of 121-123°C [3]. The compound demonstrates limited solubility in aqueous solutions but dissolves in organic solvents such as chloroform (slight solubility) and methanol (slight solubility when heated) [3]. The hemioxalate salt form enhances water solubility while maintaining stability.
Stability studies indicate that the compound remains stable when stored at -20°C under recommended conditions [3] [8]. Under analytical conditions, solutions of 4'-Hydroxy Atomoxetine-d3 show excellent autosampler stability (97.5-104.9% recovery after 3 hours at 4°C) and short-term room temperature stability (95.6-101.2% recovery after 4 hours) [8]. These characteristics make it suitable for extended analytical runs in pharmacokinetic studies.
Primary degradation pathways involve oxidative processes consistent with the parent compound's metabolism. As a major metabolite of atomoxetine formed via CYP2D6-mediated hydroxylation, 4'-Hydroxy Atomoxetine undergoes further phase II conjugation (glucuronidation) in biological systems [6] [8]. While specific degradation studies of the deuterated form are limited, accelerated stability testing suggests that the deuterium substitution may confer slight metabolic stability compared to the protiated analog, particularly in systems where the carbon-deuterium bond cleavage is rate-limiting.
Table 3: Physicochemical Properties and Stability Profile
Property | Characteristics | Analytical Implications |
---|---|---|
Physical Form | Pale beige to light beige crystalline solid | Visual inspection for degradation/discoloration |
Melting Point | 121-123°C | Identity confirmation |
Solubility | Chloroform (slight), Methanol (slight when heated) | Sample preparation considerations |
Storage Conditions | -20°C in freezer | Long-term stability maintenance |
Solution Stability | 3-hour autosampler stability: 97.5-104.9%4-hour RT stability: 95.6-101.2% | Suitable for batch analysis |
Primary Degradation Pathways | Oxidation, glucuronidation (in biological systems) | Consider during method development |
The deuterium labeling does not significantly alter the compound's chemical reactivity compared to its non-deuterated counterpart, but it may influence metabolic clearance rates in in vitro systems due to the kinetic isotope effect. This property is particularly relevant when studying CYP2D6-mediated metabolism, where deuteration at the methylamine group may potentially reduce N-demethylation rates [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3